Product packaging for 1-(2-Methoxyethyl)piperidin-4-one(Cat. No.:CAS No. 33771-04-9)

1-(2-Methoxyethyl)piperidin-4-one

Cat. No.: B3126753
CAS No.: 33771-04-9
M. Wt: 157.21 g/mol
InChI Key: TZBGCFOBLIWBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Pivotal Synthetic Intermediate in Organic Chemistry

The primary significance of 1-(2-Methoxyethyl)piperidin-4-one lies in its potential as a versatile synthetic intermediate. The piperidin-4-one core offers multiple reactive sites for chemical modification. The ketone functional group at the 4-position can undergo a wide range of chemical transformations, including nucleophilic addition, reduction to an alcohol, and conversion to an amine via reductive amination. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Furthermore, the nitrogen atom within the piperidine (B6355638) ring, substituted with a 2-methoxyethyl group, can influence the compound's physical and chemical properties, such as its solubility and basicity. The presence of the ether linkage in the side chain can also offer a site for further chemical modification or act as a key binding element in biological targets. The ability to functionalize both the ketone and the nitrogen substituent makes this compound a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.

Context within Piperidine Heterocycle Research

Piperidine and its derivatives are a cornerstone of heterocyclic chemistry and are extensively studied for their diverse biological activities. The piperidin-4-one scaffold, in particular, is a well-established pharmacophore found in a variety of therapeutic agents. nih.gov These compounds have been reported to possess a wide range of pharmacological activities, including but not limited to, anticancer and antiviral properties. nih.gov

The introduction of an N-(2-methoxyethyl) substituent can modulate the parent molecule's pharmacokinetic and pharmacodynamic properties. The methoxyethyl group can influence factors such as membrane permeability, metabolic stability, and receptor binding affinity. Research into N-substituted piperidines is a vibrant area of medicinal chemistry, with a continuous effort to synthesize and evaluate new derivatives with improved therapeutic profiles. While direct research on the biological activity of this compound is not extensively documented, its structural similarity to other biologically active piperidines suggests its potential as a precursor for the development of new therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS Number 33771-04-9
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the methoxy (B1213986) group protons, the ethyl bridge protons, and the protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the piperidine ring, the ethyl bridge carbons, and the methoxy carbon.
IR Spectroscopy A characteristic strong absorption band for the C=O (ketone) stretch, typically in the range of 1700-1725 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Note: The information in this table is predictive and based on the general spectroscopic properties of similar piperidin-4-one derivatives. Actual experimental data may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3126753 1-(2-Methoxyethyl)piperidin-4-one CAS No. 33771-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBGCFOBLIWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33771-04-9
Record name 1-(2-methoxyethyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 2 Methoxyethyl Piperidin 4 One

N-Alkylation Strategies for Piperidin-4-one Core Introduction

A common and direct approach to synthesizing 1-(2-Methoxyethyl)piperidin-4-one is through the N-alkylation of a piperidin-4-one core. This involves the reaction of the secondary amine of the piperidone with an appropriate alkylating agent.

Direct N-Alkylation of 4-Piperidone (B1582916) Hydrohalide Salts

The direct N-alkylation of 4-piperidone hydrohalide salts is a frequently utilized method. In this reaction, the piperidone salt is treated with a base to generate the free piperidone, which then acts as a nucleophile. This is followed by the addition of an alkylating agent, such as a 2-methoxyethyl halide.

For instance, 4-piperidone hydrochloride monohydrate can be reacted with 1-bromo-2-methoxyethane (B44670) in the presence of a base like potassium carbonate and a solvent such as acetonitrile (B52724). The mixture is typically heated to reflux to drive the reaction to completion.

Table 1: Representative Reaction Conditions for Direct N-Alkylation

Starting MaterialAlkylating AgentBaseSolventTemperature
4-Piperidone hydrochloride monohydrate2-Bromoethyl methyl etherPotassium CarbonateAcetonitrileReflux

Reductive Alkylation Approaches in Analogous Systems

Reductive alkylation, also known as reductive amination, provides an alternative to direct alkylation. In this two-step, one-pot process, a secondary amine reacts with a carbonyl compound to form an iminium ion, which is then reduced to the corresponding tertiary amine. For the synthesis of this compound, this would involve the reaction of 4-piperidone with methoxyacetaldehyde.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mild nature and selectivity for reducing the iminium ion in the presence of the ketone group on the piperidone ring. sciencemadness.org This method is widely applicable for the preparation of various N-substituted piperidines.

Cyclization Reactions for the Formation of the Piperidin-4-one Skeleton

An alternative to N-alkylation is the construction of the piperidin-4-one ring itself through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors.

Dieckmann Condensation and Related Cyclization Pathways to 4-Piperidones

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which can then be converted to a cyclic ketone. dtic.milresearchgate.netsciencemadness.org To synthesize this compound using this method, an acyclic amino diester bearing the 2-methoxyethyl group would be required as the starting material.

This diester, upon treatment with a base such as sodium ethoxide, undergoes cyclization to form a piperidone ring with a carbomethoxy group at the 3-position. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate yield the desired this compound. dtic.milresearchgate.net Careful control of reaction conditions is necessary to favor the intramolecular cyclization and prevent polymerization. researchgate.net

Mannich Condensation Routes to 4-Piperidone Derivatives

The Mannich reaction is a three-component condensation that can be used to construct the piperidin-4-one skeleton. sciencemadness.orgnih.gov This reaction involves an amine, an aldehyde (often formaldehyde), and a ketone containing at least one acidic proton. jofamericanscience.org

To prepare this compound, 2-methoxyethylamine (B85606) would be used as the amine component. This would be condensed with formaldehyde (B43269) and a suitable ketone, such as a dialkyl ketone, to form the piperidone ring. The pH of the reaction is a critical parameter that needs to be controlled for the reaction to proceed efficiently. dtic.mil

Methodological Advancements in Reaction Conditions and Yield Optimization

Efforts to improve the synthesis of piperidone derivatives often focus on optimizing reaction conditions to increase yields and simplify procedures. For direct N-alkylation, this can involve screening different bases, solvents, and catalysts. The use of phase-transfer catalysts, for example, can enhance the reaction rate between reactants in different phases. diva-portal.org

Chemical Transformations and Derivatization Strategies of 1 2 Methoxyethyl Piperidin 4 One

Reactivity of the Ketone Moiety in 1-(2-Methoxyethyl)piperidin-4-one

The carbonyl group is a key site for introducing structural diversity into the this compound framework. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of substituted piperidine (B6355638) derivatives.

Reductive Amination for C4-Substituted Piperidine Derivatives

Reductive amination is a powerful and widely used method for converting the ketone in this compound into various C4-amino substituted piperidines. psu.eduresearchgate.net This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). psu.eduorganic-chemistry.org The choice of reducing agent can be critical, as some, like sodium cyanoborohydride, are highly toxic. psu.edu Titanium(IV) isopropoxide has also been employed as a mediator in these reactions, facilitating the formation of the imine intermediate. psu.edu

This strategy has been successfully applied in the synthesis of various biologically active compounds. For instance, reductive amination of N-Boc-piperidin-4-one (a related piperidone) with 3,4-dichloroaniline (B118046) has been a key step in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net The general applicability of this method allows for the introduction of a wide range of substituents at the C4 position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. nih.govnih.gov

Table 1: Examples of Reductive Amination Reactions with Piperidin-4-ones

Amine Reactant Reducing Agent Product Type Reference
Primary Amines NaBH(OAc)₃ N-Substituted 4-aminopiperidines organic-chemistry.org
3,4-dichloroaniline Not specified N-(3,4-dichlorophenyl)piperidin-4-amine researchgate.net
Benzylamine Ti(Oi-Pr)₄/NaBH₄ N-Benzyl-4-aminopiperidines psu.edu

Other Carbonyl Group Modifications and Transformations

Beyond reductive amination, the ketone moiety of this compound can undergo a variety of other chemical modifications. These reactions further expand the range of accessible derivatives.

One notable transformation is the condensation reaction with alkynes. For example, the modified Favorskii reaction between 1-(2-ethoxyethyl)-4-oxopiperidine and 1-octyne (B150090) yields 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine. researchgate.net The resulting hydroxyl group can be further acylated to produce corresponding esters, which have shown potential myelostimulatory activity. researchgate.net

The ketone can also participate in Strecker-type condensations. An optimized Strecker reaction of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide produces an anilino-nitrile, which can be further transformed into an anilino-amide and then an anilino-ester. researchgate.net Such multi-step syntheses are pivotal in creating complex pharmaceutical intermediates. researchgate.net

Additionally, the ketone can be a precursor for the synthesis of oximes. The reaction of piperidin-4-ones with hydroxylamine (B1172632) or its salts leads to the formation of piperidin-4-one oximes. chemrevlett.com These oximes can be further derivatized, for instance, into oxime esters, which have been explored for their biological activities. chemrevlett.com

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring of this compound is a nucleophilic center that can participate in various chemical reactions, allowing for modification of the N-substituent.

Nucleophilic Substitution Reactions of the Piperidine Nitrogen

The piperidine nitrogen can act as a nucleophile in substitution reactions, enabling the introduction of various alkyl or aryl groups. nih.gov For instance, in the synthesis of N-substituted piperidines, the nitrogen atom can be alkylated with reagents like bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamines. researchgate.net This allows for the elongation of the side chain and the incorporation of different functional groups.

Aza-Michael reactions represent another avenue for modifying the piperidine nitrogen. This reaction involves the conjugate addition of the nitrogen nucleophile to α,β-unsaturated compounds like acrylonitrile (B1666552) and tert-butyl acrylate, leading to three-carbon modified derivatives. researchgate.net

Formation of Amide Linkages via Piperidine Nitrogen

While the piperidine nitrogen in the parent compound is tertiary, derivatization strategies can lead to secondary piperidines, which can then undergo acylation to form amide bonds. masterorganicchemistry.comyoutube.com This is a common strategy in medicinal chemistry to introduce a wide range of substituents and modulate the physicochemical properties of the molecule. dndi.org

The formation of an amide bond typically involves reacting the secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between a carboxylic acid and the amine. masterorganicchemistry.com The synthesis of amides is a fundamental transformation in the preparation of numerous pharmaceuticals. researchgate.net

General Derivatization Approaches for Structure-Activity Relationship Studies

The chemical space around the this compound scaffold can be systematically explored through various derivatization strategies to establish structure-activity relationships (SAR). nih.govmdpi.com This is a cornerstone of modern drug discovery, aiming to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

For instance, in the development of inhibitors for the enzyme MenA from Mycobacterium tuberculosis, a piperidine-based scaffold was systematically modified at three distinct regions: a western, central, and eastern moiety. nih.gov This approach allowed for a comprehensive evaluation of how different substituents impact the inhibitory activity.

Similarly, in the design of σ1 receptor ligands, the piperidine ring serves as a versatile platform. nih.gov The introduction of various substituents on the nitrogen atom and at other positions of the ring allows for the fine-tuning of receptor affinity and selectivity. nih.gov The synthesis of a series of related analogs with systematic structural variations is crucial for understanding the key molecular interactions that govern biological activity. nih.gov

Advanced Synthetic Utility of 1 2 Methoxyethyl Piperidin 4 One As a Key Building Block

Precursor in the Multistep Synthesis of Bilastine (B1667067) and Analogous Antihistaminic Agents

1-(2-Methoxyethyl)piperidin-4-one is a key component in the synthesis of the second-generation antihistamine, Bilastine. museonaturalistico.itgoogleapis.comgoogle.com Several synthetic routes to Bilastine utilize a derivative of this piperidinone, namely 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole. googleapis.compatsnap.compatsnap.com

In one common approach, this benzimidazole (B57391) derivative is condensed with a substituted phenyl propionate (B1217596) to form the Bilastine core structure. patsnap.com For instance, 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole can be reacted with methyl 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionate to yield bilastine methyl ester, which is then hydrolyzed to the final Bilastine product. patsnap.com Another method involves the reaction of 2-{2-[4-(2-chloroethyl)phenyl]propyl}-4,5-dihydro-4,4-dimethyloxazole with 1-(2-ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. patsnap.com

The synthesis of analogous antihistaminic agents also employs piperidine (B6355638) derivatives. For example, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and showed significant H1-antihistaminic activity. nih.gov The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines has also been explored for the development of new antihistaminic agents. nih.gov

Intermediate in the Construction of Diverse Bioactive Heterocyclic Systems

The reactivity of the ketone group in this compound allows for its use as a starting point for the synthesis of various heterocyclic systems with significant biological activities.

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-diones, also known as hydantoins, are a class of compounds with a range of pharmacological properties, including anticonvulsant and antidiabetic activities. mdpi.comresearchgate.net The synthesis of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives has been accomplished, and these compounds have been evaluated as inhibitors of bacterial virulence factors in Pseudomonas aeruginosa. nih.gov Some of these derivatives have shown complete inhibition of protease and hemolysin production. nih.gov The synthesis often involves the reaction of amino acids with isocyanates or isothiocyanates. mdpi.comresearchgate.net The development of imidazolidine-2,4-dione derivatives as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B) is also an active area of research for the treatment of type 2 diabetes. nih.gov

Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antihistaminic, anxiolytic, and antimicrobial effects. nih.govnih.govrasayanjournal.co.in The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. nih.govrasayanjournal.co.in For instance, 2-(4-methoxyphenyl)-1H-benzimidazole has been synthesized from o-phenylenediamine and 4-methoxybenzaldehyde. nih.gov The alkylation of a benzimidazole nitrogen with a 2-methoxyethyl group is a key step in the synthesis of some antihistaminic agents. google.com

Imidazopyridine Derivatives

Imidazopyridines are fused aza-heterocycles that have garnered significant interest in medicinal chemistry due to their antibacterial, kinase inhibitory, and anticancer activities. nih.govnih.gov The synthesis of imidazo[1,2-a]pyridines is commonly achieved through the reaction of 2-aminopyridines with various carbonyl compounds or their equivalents. nih.govorganic-chemistry.org For example, a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines provides a route to C3-carbonylated imidazopyridines. nih.gov

Indazole-3-carboxamide Derivatives

Indazole-3-carboxamides represent another class of bioactive molecules, with some derivatives showing potential as PARP-1 inhibitors for the treatment of diabetes. nih.gov The synthesis of these compounds often involves the coupling of 1H-indazole-3-carboxylic acid with various amines. derpharmachemica.comresearchgate.net For example, a series of N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The compound N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-5-phenyl-1H-indazole-3-carboxamide is a specific example within this class that has been investigated for its therapeutic potential. ontosight.ai

Pyrazolo[3,4-d]thiazole Derivatives

Pyrazolo[3,4-d]thiazole derivatives have been synthesized and evaluated for various biological activities, including as potential anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors and as MurA inhibitors against multidrug-resistant pathogens. nih.govrsc.org One synthetic approach involves the cyclization of 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with phenylhydrazine. nih.gov Another method describes a one-pot synthesis of α-aminophosphonate derivatives of pyrazolo[4,3-d]thiazoles. rsc.org

Contribution to the Synthesis of Ligands for Specific Molecular Targets

The substituted piperidin-4-one framework, particularly this compound, serves as a versatile and crucial building block in medicinal chemistry for the synthesis of targeted ligands. Its inherent structural features allow for systematic modifications, enabling the development of molecules with high affinity and selectivity for specific biological targets. The piperidine ring acts as a key scaffold or pharmacophore that can be strategically functionalized to optimize interactions with the binding sites of various receptors and enzymes. nih.gov

Sigma (σ) Receptor Ligands

A significant application of the piperidin-4-one core is in the development of ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders and cancer. Researchers have synthesized novel series of σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold. nih.gov The synthesis often involves key steps such as the conjugate addition of a nucleophile to a dihydropyridin-4-one precursor, followed by homologation and the introduction of various amino groups and N-substituents on the piperidine ring. nih.gov

Studies have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for σ1 receptor affinity. For instance, 1-methylpiperidine (B42303) derivatives have shown particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov In contrast, replacing the methyl group with a proton, a tosyl group, or an ethyl group leads to a considerable decrease in σ1 affinity. nih.gov Molecular dynamics simulations have revealed that these differences in affinity arise from varied interactions between the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor, which includes key amino acid residues like Leu105, Thr181, and Tyr206. nih.gov The piperidine nitrogen typically acts as the positive ionizable center within the pharmacophore model for sigma receptor ligands. nih.gov

Dopaminergic Ligands

The piperidine scaffold is also instrumental in creating ligands for dopamine (B1211576) receptors, which are primary targets in the treatment of psychosis, schizophrenia, and Parkinson's disease. For example, a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized and evaluated for their affinity to the dopamine D2 receptor (D2 DAR). nih.gov In these structures, the piperidine moiety is a core element. The synthesis of such complex molecules leverages piperidin-4-one derivatives as key intermediates. researchgate.net

Docking analyses of these ligands with the D2 DAR have proposed that a salt bridge between the piperidine moiety's nitrogen and the aspartate residue Asp114 of the receptor is a key stabilizing interaction. nih.gov The most active compound from one study, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated a high affinity with a K_i_ value of 54 nM. nih.gov This highlights the utility of the substituted piperidine structure in probing and mapping the arylpiperazine binding site of the D2 dopamine receptor. nih.gov

Other Molecular Targets

The versatility of the piperidin-4-one scaffold extends to other important molecular targets. Derivatives have been used as building blocks in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR). medchemexpress.com Furthermore, the core structure is found in a wide array of pharmacologically active agents, including those with anticancer and anti-HIV properties, underscoring its broad applicability in drug discovery. nih.gov The ability to modify the piperidin-4-one pharmacophore allows for fine-tuning of molecular properties to achieve better receptor interactions and desired biological activities. nih.gov

Research Findings on Ligands Synthesized from Piperidin-4-one Scaffolds

Ligand/Derivative ClassMolecular TargetKey Research Findings
4-(2-aminoethyl)piperidine DerivativesSigma-1 (σ1) ReceptorThe N-substituent on the piperidine ring is crucial for affinity; 1-methylpiperidines show high affinity and selectivity. The piperidine nitrogen interacts with a lipophilic pocket (Leu105, Thr181, Tyr206). nih.gov
1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazinesDopamine D2 Receptor (D2 DAR)The piperidine nitrogen can form a stabilizing salt bridge with Asp114 in the receptor binding site. The most active synthesized ligand had a K_i of 54 nM. nih.gov
Substituted PiperidinesMuscarinic Acetylcholine Receptor (mAChR)4-Hydroxy-1-(2-phenylethyl)piperidine, a related structure, serves as a building block for mAChR ligands. medchemexpress.com
Various Piperidin-4-one DerivativesAnticancer / Anti-HIV TargetsThe piperidin-4-one nucleus is a versatile pharmacophore that can be modified to create agents with anticancer and anti-HIV activities. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 1 2 Methoxyethyl Piperidin 4 One and Its Synthetic Products

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features. For derivatives of 1-(2-Methoxyethyl)piperidin-4-one, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the characterization of piperidin-4-one derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the protons of the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen and the methoxy (B1213986) group in the 1-(2-methoxyethyl) substituent exhibit characteristic chemical shifts. For example, in a study of 1,2,4-triazole (B32235) derivatives incorporating a piperazine (B1678402) moiety (a related heterocyclic structure), the protons of the piperazine ring were observed at 2.96 and 3.16 ppm, while methoxy group protons appeared as a singlet at 3.75 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the piperidin-4-one ring is particularly diagnostic, appearing at a significantly downfield chemical shift (typically >190 ppm). nih.gov The carbons of the piperidine ring and the methoxyethyl side chain can be assigned based on their chemical shifts and by using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for a Piperidine Derivative Scaffold Note: This table is a representative example based on related structures. Actual chemical shifts for this compound derivatives may vary.

Atom PositionTypical ¹H NMR Chemical Shift (δ, ppm)Typical ¹³C NMR Chemical Shift (δ, ppm)Notes
C=O (C4)->190Characteristic ketone carbonyl signal. nih.gov
Piperidine C-H (C2, C6)~2.5 - 3.0 (multiplet)~50 - 55Adjacent to nitrogen.
Piperidine C-H (C3, C5)~2.2 - 2.6 (multiplet)~40 - 45Adjacent to carbonyl and C2/C6.
N-CH₂ (side chain)~2.7 (triplet)~55 - 60Methylene group attached to piperidine nitrogen.
O-CH₂ (side chain)~3.5 (triplet)~70 - 75Methylene group attached to the ether oxygen.
O-CH₃ (side chain)~3.3 (singlet)~58 - 60Characteristic methoxy group signal. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present.

For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of the key carbonyl (C=O) group of the ketone, which exhibits a strong, sharp absorption band typically in the range of 1715-1740 cm⁻¹. Other important absorptions include the C-N stretching of the tertiary amine in the piperidine ring (around 1100-1250 cm⁻¹) and the C-O-C stretching of the ether linkage in the methoxyethyl side chain (typically around 1070-1150 cm⁻¹). The presence of these characteristic bands provides strong evidence for the successful synthesis of the target structure. mdpi.comasianpubs.org

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
Alkyl C-HC-H Stretch2850 - 3000Medium to Strong
KetoneC=O Stretch1715 - 1740Strong, Sharp
Tertiary AmineC-N Stretch1100 - 1250Medium
EtherC-O-C Stretch1070 - 1150Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, providing a means to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough precision to deduce the elemental composition. mdpi.com

In addition to determining the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺), tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. rsc.org When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.gov The fragmentation pathways of piperidine alkaloids and their derivatives have been investigated, revealing patterns that can aid in structural elucidation. nih.govresearchgate.netscielo.br Common fragmentation pathways for piperidine-containing compounds often involve cleavages alpha to the nitrogen atom and rearrangements. The fragmentation of the 1-(2-methoxyethyl) side chain would also produce diagnostic ions.

For example, studies on piperidine alkaloids using electrospray ionization (ESI)-MS/MS show that a major fragmentation pathway is the neutral loss of water or other small molecules from the substituent groups. nih.govscielo.br The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and the nature of its substituents.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic chemistry, it is essential for both isolating the desired product from reaction byproducts and starting materials, and for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile synthetic compounds like this compound and its derivatives. nih.gov Purity assessment is a critical application, where HPLC can separate the target compound from even closely related impurities. researchgate.net A validated HPLC method provides quantitative information on the purity of a sample, often expressed as a percentage of the total peak area.

A typical HPLC setup for these compounds involves a reversed-phase column (such as C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the piperidin-4-one structure provides a chromophore, although its absorption may not be strong. For derivatives with aromatic rings, UV detection is highly effective. nih.gov

Table 3: Example HPLC Method Parameters for Piperidine Derivative Analysis

ParameterTypical ConditionReference
ColumnReversed-Phase Octadecyl (C18), e.g., LiChrosorb 100 RP-18 researchgate.net
Mobile PhaseAcetonitrile / Phosphate Buffer (pH 2-3) researchgate.net
DetectionUV at ~239 nm researchgate.net
Flow Rate1.0 mL/min-
Analysis TypeGradient or Isocratic Elution nih.gov

Gas Chromatography (GC) is a powerful separation technique best suited for compounds that are volatile and thermally stable. google.com While this compound itself may have limited volatility, GC is highly applicable to the analysis of more volatile precursors, byproducts, or certain synthetic derivatives. The piperidine ring itself is a stable chemical entity suitable for GC analysis. google.com

In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The choice of column is critical, with capillary columns like those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5) being common for the analysis of amine-containing compounds. google.com

Detection can be accomplished using a Flame Ionization Detector (FID), which is a robust, universal detector for organic compounds, or more definitively with a Mass Spectrometer (GC-MS). unodc.org GC-MS combines the separation power of GC with the detection power of MS, allowing for the identification of individual components in a mixture based on both their retention time and their mass spectrum. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methoxyethyl)piperidin-4-one, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization. For example, introducing the 2-methoxyethyl group to a piperidin-4-one precursor via alkylation under inert atmospheres (e.g., N₂). Catalysts like BF₃·Et₂O or phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Reaction temperatures between 60–80°C and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions .
  • Key Parameters :

  • Catalyst : BF₃·Et₂O (0.5–1.0 equiv).
  • Solvent : THF, reflux at 70°C.
  • Yield : 65–80% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and confirms ring conformation .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and potential stereochemical ambiguities. Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C yields diffraction-quality crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1284) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (STOT SE 3) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like tyrosinase). Dock derivatives into active sites using Lamarckian genetic algorithms, with grid parameters adjusted to binding pocket dimensions .

Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts affecting bioactivity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxyethyl vs. methyl groups) and compare IC₅₀ values in enzyme inhibition assays .
  • Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across studies .

Q. How can this compound serve as a scaffold for designing CNS-targeted drugs?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxyethyl group with lipophilic moieties (e.g., benzyl) to enhance blood-brain barrier penetration .
  • In Vivo Testing : Administer derivatives (10 mg/kg, i.p.) in rodent models and measure brain-plasma ratios via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.